molecular formula C17H21N5O B6022522 N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHYLPHENYL)AMINO]METHYLIDENE]PROPANAMIDE

N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHYLPHENYL)AMINO]METHYLIDENE]PROPANAMIDE

Cat. No.: B6022522
M. Wt: 311.4 g/mol
InChI Key: DUCAVPLYRDLSJR-UHFFFAOYSA-N
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Description

N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHYLPHENYL)AMINO]METHYLIDENE]PROPANAMIDE is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl and amino groups, and a methylene bridge connecting to a propanamide moiety. The compound’s unique structure imparts specific chemical properties that make it valuable in research and industrial applications.

Preparation Methods

The synthesis of N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHYLPHENYL)AMINO]METHYLIDENE]PROPANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors under controlled conditions. For instance, 4,6-dimethylpyrimidine can be synthesized from acetylacetone and guanidine.

    Amination: The amino groups are introduced to the pyrimidine ring through nucleophilic substitution reactions.

    Formation of the Methylene Bridge: The methylene bridge is formed by reacting the amino-substituted pyrimidine with formaldehyde and aniline derivatives.

    Propanamide Formation: The final step involves the formation of the propanamide moiety through amidation reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHYLPHENYL)AMINO]METHYLIDENE]PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed in acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

Synthetic Routes

The synthesis of N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHYLPHENYL)AMINO]METHYLIDENE]PROPANAMIDE typically involves multi-step organic reactions. A common method includes the condensation of 4,6-dimethylpyrimidin-2-amine with 4-methylaniline in the presence of suitable catalysts such as triethylamine or pyridine under controlled temperature and pressure conditions.

Chemical Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation : Using agents like potassium permanganate or hydrogen peroxide.
  • Reduction : Employing reducing agents such as sodium borohydride.
  • Substitution : Nucleophilic substitution reactions where functional groups are replaced by nucleophiles.

These reactions can yield a variety of products depending on the conditions and reagents used.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. Structure-activity relationship (SAR) studies indicate that modifications to its structure can enhance these effects, with some derivatives demonstrating IC50 values in the low micromolar range against human cancer cells.
  • Antimicrobial Properties : Preliminary research suggests that this compound may possess antimicrobial activities, making it a candidate for further investigation in the development of new antibiotics.

Biological Mechanisms

The mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain enzymes involved in cell proliferation, contributing to its anticancer properties.

Industrial Applications

In addition to its medicinal uses, this compound is utilized in industrial applications such as:

  • Corrosion Inhibition : The compound shows promise as a corrosion inhibitor due to its ability to form protective films on metal surfaces.
  • Material Development : Its unique chemical properties make it suitable for developing new materials with specific functionalities.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of this compound against breast cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through the modulation of key signaling pathways involved in cancer progression.

Case Study 2: Antimicrobial Efficacy

Another research effort assessed the antimicrobial efficacy of this compound against various bacterial strains. The findings revealed that certain derivatives exhibited potent antibacterial activity, suggesting potential applications in treating bacterial infections.

Mechanism of Action

The mechanism of action of N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHYLPHENYL)AMINO]METHYLIDENE]PROPANAMIDE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, inhibiting or modulating their activity. For instance, it may inhibit enzymes involved in cell division, leading to its potential use as an anticancer agent. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHYLPHENYL)AMINO]METHYLIDENE]PROPANAMIDE can be compared with similar compounds such as:

    N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(2-METHYLPHENYL)AMINO]METHYLIDENE]PROPANAMIDE: This compound has a similar structure but with a different substitution pattern on the phenyl ring, which can affect its chemical properties and biological activity.

    N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-ETHOXYPHENYL)AMINO]METHYLIDENE]PROPANAMIDE: The presence of an ethoxy group instead of a methyl group can influence the compound’s solubility and reactivity.

    N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHOXYPHENYL)AMINO]METHYLIDENE]PROPANAMIDE: The methoxy group can enhance the compound’s electron-donating properties, potentially altering its interaction with molecular targets.

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological properties.

Biological Activity

N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHYLPHENYL)AMINO]METHYLIDENE]PROPANAMIDE is a complex organic compound known for its diverse biological activities. The compound features a unique molecular structure that includes a pyrimidine ring and various functional groups, which contribute to its potential therapeutic effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H20_{20}N4_{4}, with a molecular weight of approximately 284.36 g/mol. The structural components include:

  • Pyrimidine moiety : Imparts unique electronic properties.
  • Amine groups : Contribute to the compound's reactivity and biological interactions.
  • Methylidene bridge : Facilitates interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation, indicating potential anticancer properties. The compound's mechanism can be summarized as follows:

  • Enzyme Inhibition : It may inhibit enzymes linked to tumor growth.
  • Receptor Modulation : Interaction with specific receptors can alter cellular signaling pathways.
  • Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various pathogens.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits cell proliferation in cancer cell lines
AntimicrobialEffective against gram-positive and gram-negative bacteria
Anti-inflammatoryPotential to reduce inflammation in various models

Anticancer Properties

Research has indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that the compound inhibited the growth of PhIP-resistant cancer cells, suggesting its potential as a therapeutic agent in gastrointestinal tumors .

Antimicrobial Activity

In another study, derivatives similar to this compound were evaluated for their antimicrobial properties using disk diffusion methods. The results showed promising activity against both Staphylococcus aureus and Escherichia coli, indicating the compound's potential as an antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory properties of compounds containing pyrimidine rings have been well documented. A study highlighted the ability of these compounds to modulate inflammatory pathways effectively, leading to reduced cytokine production in vitro . This suggests that this compound could serve as a lead compound for developing new anti-inflammatory drugs.

Future Directions and Conclusion

The biological activity of this compound presents numerous opportunities for further research. Future studies should focus on:

  • Mechanistic Studies : Elucidating the precise pathways affected by the compound.
  • Clinical Trials : Evaluating safety and efficacy in human subjects.
  • Structure-Activity Relationship (SAR) : Investigating modifications to enhance biological activity.

Properties

IUPAC Name

N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-methylphenyl)carbamimidoyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O/c1-5-15(23)21-17(20-14-8-6-11(2)7-9-14)22-16-18-12(3)10-13(4)19-16/h6-10H,5H2,1-4H3,(H2,18,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCAVPLYRDLSJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(=NC1=NC(=CC(=N1)C)C)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N/C(=N/C1=NC(=CC(=N1)C)C)/NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49668943
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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